1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene
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Overview
Description
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group and a chlorinated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with 3-chloro-2-(chloromethyl)propene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Reduction: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-methylenepropane
- 2-Chloromethyl-3-chloropropene
- 2-Methylene-1,3-dichloropropane
Uniqueness
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is unique due to the presence of both a methoxy group and a chlorinated propyl chain on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63559-27-3 |
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Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-[3-chloro-2-(chloromethyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6-8H2,1H3 |
InChI Key |
LUVWMZUHJZORHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CCl)CCl |
Origin of Product |
United States |
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